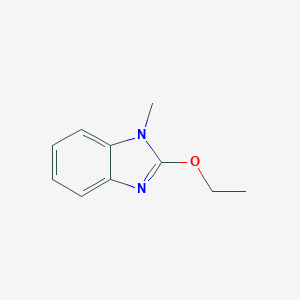

2-Ethoxy-1-methylbenzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-3-13-10-11-8-6-4-5-7-9(8)12(10)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXCYZVANMYVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Functionalization of 2 Ethoxy 1 Methylbenzimidazole

The synthesis of 2-alkoxy-1-alkylbenzimidazoles, including 2-Ethoxy-1-methylbenzimidazole, can be achieved through several strategic routes. A common and effective method involves a one-pot cascade process starting from substituted 2-nitroanilines. This reaction proceeds through N-alkylation, followed by cyclization and subsequent O-alkylation to yield the desired 1-alkoxy-2-alkyl-benzimidazole. researchgate.netresearchgate.net

For instance, the reaction of a 2-nitroaniline (B44862) with an appropriate alkyl halide can initiate the N-alkylation. Subsequent reduction of the nitro group to an amine, often in situ, facilitates the cyclization to form the benzimidazole (B57391) ring. The final step involves the introduction of the ethoxy group at the 2-position. While high yields have been reported for derivatives with benzyloxy and allyloxy groups, the yields for those with simpler alkyl groups, like the methyl group in our compound of interest, can be more dependent on the specific substrates and reaction conditions. researchgate.netresearchgate.net An X-ray crystal structure has been reported for a related compound, 2,4-dimethyl-1-ethoxybenzimidazole, providing valuable structural insights into this class of molecules. researchgate.netresearchgate.net

Alternative synthetic strategies may involve the direct functionalization of a pre-formed benzimidazole core. Modern synthetic methodologies, such as those employing microwave heating, have been shown to significantly accelerate the synthesis of benzimidazole derivatives, offering a more sustainable approach with reduced reaction times and the use of greener solvents like water and ethanol (B145695). semanticscholar.orgmdpi.com

Chemical and Physical Properties

While specific experimental data for 2-Ethoxy-1-methylbenzimidazole is not widely available, its properties can be inferred from related compounds and general chemical principles.

Table 1: Predicted Physicochemical Properties of Benzimidazole (B57391) Derivatives

| Property | Benzimidazole | Ethyl-2-Ethoxy-1-[[(2'-cyanobiphenyl-4-yl) Methyl] Benzimidazole]-7-carboxylate |

| Appearance | White solid, tabular crystals wikipedia.org | White to off-white powder hsppharma.com |

| Molar Mass | 118.139 g·mol−1 wikipedia.org | Not specified |

| Melting Point | 170 to 172 °C (338 to 342 °F; 443 to 445 K) wikipedia.org | Not specified |

| Acidity (pKa) | 12.8 (for benzimidazole) and 5.6 (for the conjugate acid) wikipedia.org | Not specified |

Note: Data for Ethyl-2-Ethoxy-1-[[(2'-cyanobiphenyl-4-yl) Methyl] Benzimidazole]-7-carboxylate is provided for comparative purposes as a more complex derivative.

The introduction of the ethoxy and methyl groups would be expected to increase the lipophilicity of the molecule compared to the parent benzimidazole. The basicity of the imidazole (B134444) nitrogen would also be influenced by these substituents.

Research Applications and Findings

Classical and Contemporary Approaches to 2-Alkoxybenzimidazole Core Formation

Investigation of Reaction Intermediates in 2-Alkoxybenzimidazole Synthesis

Understanding the mechanism of a chemical reaction is crucial for its optimization, and the identification of reaction intermediates is a key aspect of this process. nih.gov Reaction intermediates are transient molecular entities that are formed from reactants and subsequently convert into products. nih.govwikipedia.org These species are often highly reactive and short-lived, making their detection and characterization challenging. nih.gov

In the context of benzimidazole synthesis, which often involves multiple steps such as condensation and cyclization, several intermediates can be postulated. For instance, in the common synthesis involving the reaction of an o-phenylenediamine (B120857) with a carboxylic acid (or its derivative), an initial N-acylated intermediate is formed. This is followed by an intramolecular cyclization and dehydration to yield the final benzimidazole ring.

Specifically for 2-alkoxybenzimidazoles, the synthesis might proceed through intermediates that are distinct from those in standard benzimidazole formation. The study of these transient species can be approached through experimental methods, like trapping experiments, or computational techniques, such as DFT calculations, which can model the energy barriers for the formation of different intermediates. nih.gov The interception of one chemical intermediate with another is a challenging but powerful strategy that can lead to streamlined, multi-component reactions for assembling complex molecules. nih.gov

Common reactive intermediates in organic reactions include carbocations, carbanions, and free radicals. lumenlearning.com In certain benzimidazole syntheses, carbocation intermediates can be formed, which may then undergo rearrangement reactions. lumenlearning.com The stability of these intermediates is a critical factor influencing the reaction pathway and the final product distribution. lumenlearning.com

Advanced Synthetic Techniques and Green Chemistry Principles in Benzimidazole Synthesis

Modern synthetic chemistry places a strong emphasis on efficiency, sustainability, and environmental friendliness. These principles have been successfully applied to the synthesis of benzimidazole derivatives, leading to the development of advanced protocols that offer significant advantages over traditional methods.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. arkat-usa.orgmdpi.com This technology has been widely applied to the synthesis of benzimidazole derivatives. arkat-usa.orgbenthamdirect.comnih.gov The use of microwave irradiation can facilitate reactions that are sluggish or require harsh conditions under conventional heating. arkat-usa.org

One approach involves the microwave-assisted condensation of o-phenylenediamines with aldehydes. mdpi.com For example, a simple, solvent-free method for synthesizing 1,2-disubstituted benzimidazoles has been developed using microwave irradiation and a catalytic amount of Erbium(III) triflate (Er(OTf)₃). mdpi.com This method significantly reduces reaction times from hours to minutes and boosts yields to near quantitative levels. mdpi.com The efficiency of this protocol highlights the benefits of microwave assistance in promoting green chemistry principles by eliminating the need for solvents and reducing energy consumption. mdpi.comnih.gov

Another study demonstrates a catalyst-free, microwave-assisted methodology that achieves high yields (94-98%) in just 5 to 10 minutes, offering a rapid and eco-friendly alternative to traditional synthesis. benthamdirect.com

Table 1: Comparison of Microwave-Assisted Benzimidazole Synthesis Protocols

| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%), Microwave, Solvent-free | 5-10 min | 86-99% | mdpi.com |

| o-phenylenediamine, Aromatic Aldehyde | Acetic acid, Microwave | - | - | nih.gov |

| 3-chloro-4-fluorobenzene-1,2-diamine, Lactic acid | Microwave induced, then oxidation | - | - | researchgate.net |

| 1,2-phenylendiamine, Aromatic aldehyde, 2-mercaptoacetic acid | Microwave, Solventless (in some cases) | - | Higher yields | arkat-usa.org |

| o-phenylenediamine, Aldehyde | Catalyst-free, Microwave | 5-10 min | 94-98% | benthamdirect.com |

Data extracted from referenced studies. Dashes indicate data not specified in the abstract.

Photocatalysis represents a green and sustainable approach to chemical synthesis, harnessing the energy of light to drive chemical reactions. cnr.itunityfvg.it This method has been successfully employed for the synthesis of substituted benzimidazoles. acs.org

One efficient protocol involves the condensation of o-phenylenediamines with various aldehydes using Rose Bengal as an organic photocatalyst under visible light irradiation. acs.org This metal-free method is operationally simple and works well for a broad range of substrates, including aromatic, heteroaromatic, and aliphatic aldehydes, providing good to excellent yields without the need for harsh reaction conditions. acs.org

Another sustainable approach utilizes a heterogeneous photocatalyst, such as metal-doped titanium dioxide (TiO₂), to synthesize benzimidazole derivatives from a nitro compound and an alcohol in a one-pot, tandem process. cnr.itunityfvg.it In this system, the photocatalyst facilitates the dehydrogenation of the alcohol to produce both the hydrogen needed for the reduction of the nitro group and the aldehyde required for the subsequent cyclization. cnr.itunityfvg.it The choice of metal co-catalyst (e.g., Pt, Pd, Ag, Cu) can influence the reaction's selectivity. cnr.it For instance, platinum (Pt) has shown the highest selectivity for the desired benzimidazole products. cnr.itunityfvg.it

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. nih.gov Various metal-catalyzed methods have been developed for the synthesis of the benzimidazole core. nih.gov

These methods often involve the dehydrogenative coupling or condensation of o-phenylenediamines with alcohols or aldehydes. acs.orgresearchgate.net Earth-abundant metals like iron and cobalt have been used to develop environmentally benign and atom-efficient processes. acs.orgresearchgate.net For example, a cobalt-pincer complex has been shown to catalyze the dehydrogenative coupling of primary alcohols and aromatic diamines to selectively form 2-substituted benzimidazoles under base-free conditions, producing only water and hydrogen gas as byproducts. acs.org Similarly, iron catalysts have been employed for the selective synthesis of 1,2-disubstituted benzimidazoles from primary alcohols and aromatic diamines. researchgate.net

Other metals like copper, palladium, and gold have also been utilized. youtube.comrsc.org Copper-catalyzed intramolecular N-arylation and cyclization of o-bromoaryl derivatives are established routes to benzimidazoles. nih.govyoutube.com Gold catalysts supported on materials like TiO₂ have been used for the synthesis of benzimidazoles from 2-nitroanilines and carbon dioxide in the presence of hydrogen. rsc.org

Table 2: Examples of Metal-Catalyzed Benzimidazole Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Cobalt-PNNH Complex | Aromatic diamines, Primary alcohols | 2-Substituted benzimidazoles | Base-free, Earth-abundant metal, H₂O/H₂ byproducts | acs.org |

| Iron(III) porphyrin | Benzo-1,2-quinone, Aldehydes, Ammonium acetate | Benzimidazole derivatives | One-pot, three-component, Mild conditions | nih.gov |

| Manganese(I) Complex | Aromatic diamines, Primary alcohols | 2-Substituted & 1,2-Disubstituted | Selective via acceptorless dehydrogenative coupling | acs.org |

| Au/TiO₂ | 2-Nitroanilines, CO₂, H₂ | Benzimidazoles | Utilizes CO₂ as a C1 source | rsc.org |

| Copper catalyst | 2-Haloanilines, Aldehydes/Thioureas | Benzimidazoles | Intramolecular N-arylation | nih.govyoutube.com |

Strategies for Regioselective Synthesis of 1,2-Disubstituted Benzimidazoles

The synthesis of 1,2-disubstituted benzimidazoles presents a regiochemical challenge, as reactions involving unsymmetrically substituted o-phenylenediamines can lead to a mixture of regioisomers. researchgate.net To overcome this, several strategies have been developed to achieve regioselective synthesis. nih.gov

One common approach involves a stepwise synthesis. This typically starts with the formation of a 2-substituted benzimidazole, followed by the selective N-alkylation or N-arylation at the N-1 position in the presence of a base. researchgate.net

Another class of methods focuses on constructing the ring in a way that controls the position of the substituents from the outset. This includes metal-catalyzed intramolecular amination processes and cascade arylamination/condensation reactions. nih.gov For instance, iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with N-substituted aromatic diamines can selectively produce 1,2-disubstituted benzimidazoles. researchgate.net The choice of solvent can also play a crucial role in directing the regioselectivity; ruthenium complexes have been used to selectively synthesize 2-substituted benzimidazoles in water, while switching to an aprotic solvent favors the formation of 1,2-disubstituted products. researchgate.net

More recent methods employ phosphoric acid as a mild and efficient homogeneous catalyst for the one-pot synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamines and two equivalents of an aldehyde. nih.gov This approach provides good yields under mild conditions. nih.gov An aza-Wittig-equivalent process has also been designed for the effective C–N bond construction to yield 1,2-disubstituted benzimidazoles under mild, acidic conditions. rsc.org

Elucidation of Reaction Mechanisms in Benzimidazole Cyclization Pathways

The formation of the benzimidazole ring system, a fusion of benzene (B151609) and imidazole (B134444), is most commonly achieved through the condensation of an o-phenylenediamine with a one-carbon electrophile. For the synthesis of this compound, the starting diamine is N¹-methylbenzene-1,2-diamine. The reaction mechanism hinges on the nature of the reagent used to introduce the 2-ethoxy-substituted carbon.

One of the most direct and established routes involves the condensation of o-phenylenediamines with reagents like cyanogen (B1215507) bromide in the presence of an alkaline metal alcoholate, in this case, sodium ethoxide. deepdyve.com The reaction is believed to proceed through the initial formation of a dialkyl iminocarbonate intermediate from the reaction of cyanogen bromide with the alcoholate. deepdyve.com The N¹-methylbenzene-1,2-diamine then acts as a nucleophile, attacking the iminocarbonate. The subsequent steps involve an intramolecular cyclization with the elimination of ethanol (B145695) and another molecule of the amine, leading to the formation of the stable, aromatic benzimidazole ring.

A plausible mechanistic pathway involves:

Formation of the Electrophile: Reaction of the one-carbon source (e.g., ethyl chloroformate, diethyl carbonate, or triethyl orthoformate) with a catalyst or under thermal conditions to generate a reactive electrophilic species.

Nucleophilic Attack: The more nucleophilic secondary amino group of N¹-methylbenzene-1,2-diamine attacks the electrophilic carbon.

Intermediate Formation: Formation of an N-(2-aminophenyl)amide or a related intermediate.

Cyclodehydration: An acid-catalyzed or thermally induced intramolecular cyclization occurs where the remaining primary amino group attacks the carbonyl carbon (or its equivalent). This step is often the rate-determining step.

Aromatization: Dehydration of the cyclic intermediate leads to the formation of the aromatic this compound.

Another viable strategy is the functionalization of a pre-formed benzimidazole ring. This involves the synthesis of 1-methyl-2-chlorobenzimidazole, which can then undergo nucleophilic substitution with sodium ethoxide to yield the desired product. rsc.org This method separates the cyclization and functionalization steps.

A summary of potential synthetic strategies is presented in Table 1.

| Starting Materials | Key Reagents | General Mechanism | Reference |

|---|---|---|---|

| N¹-methylbenzene-1,2-diamine | Cyanogen Bromide, Sodium Ethoxide | Condensation via iminocarbonate intermediate | deepdyve.com |

| N¹-methylbenzene-1,2-diamine | Triethyl orthoformate, Oxidant (e.g., H₂O₂) | Condensation followed by oxidative cyclization | organic-chemistry.org |

| 1-Methyl-2-chlorobenzimidazole | Sodium Ethoxide | Nucleophilic aromatic substitution | rsc.org |

| 2-Nitroaniline (B44862) derivative | Ethylating agent, Base | Tandem N-alkylation-cyclization-O-alkylation | researchgate.netconsensus.app |

Nucleophilic and Electrophilic Reactivity of Benzimidazole Intermediates

The reactivity of the benzimidazole core is characterized by the distinct nature of its two nitrogen atoms and the carbon atoms of the heterocyclic and fused benzene rings. In this compound, the N-1 position is occupied by a methyl group, which prevents tautomerism and eliminates the acidity associated with the N-H proton of unsubstituted benzimidazoles. researchgate.net

Nucleophilic Character: The pyridine-like nitrogen at the N-3 position retains its basic and nucleophilic character, making it susceptible to protonation and alkylation. The benzimidazole ring system as a whole can act as a nucleophile in various reactions. The 2-ethoxy group, being an electron-donating group, enhances the electron density of the ring system, potentially increasing the nucleophilicity at N-3.

Electrophilic Character: While the benzimidazole ring itself is electron-rich, it can become electrophilic upon protonation or quaternization at the N-3 position. This activation makes the C-2 carbon particularly susceptible to attack by nucleophiles, which can lead to ring-opening or substitution of the ethoxy group. DFT calculations on related protonated 2-substituted benzimidazoles show that while the C-2 carbon carries a large positive charge, reactions at this position are less probable if they lead to a loss of aromaticity. beilstein-journals.org However, the 2-alkoxy group can be a target for nucleophilic substitution. rsc.org

Reactivity of the Benzene Ring: The fused benzene portion of the benzimidazole scaffold undergoes electrophilic substitution reactions. The electron-donating nature of the imidazole ring, further enhanced by the 2-ethoxy group, activates the benzene ring towards electrophiles. Electrophilic attack (e.g., nitration, halogenation) is expected to occur preferentially at the 4- and 7-positions, which are ortho and para to the electron-donating nitrogen atoms, although substitution at the 5- and 6-positions is also observed.

During synthesis, the intermediates exhibit distinct reactivity. The N¹-methylbenzene-1,2-diamine is a potent bis-nucleophile. The initial cyclization partner, such as an orthoester or acyl chloride, is the primary electrophile. The interplay between the nucleophilic amino groups and the electrophilic carbon source is fundamental to the construction of the benzimidazole ring.

Rearrangement Reactions Leading to Benzimidazole Scaffolds

Beyond direct condensation methods, rearrangement reactions provide powerful and often milder alternative routes to substituted benzimidazoles. acs.org

A significant rearrangement involves the conversion of quinoxalin-2(1H)-ones into benzimidazole derivatives. rsc.org This acid-catalyzed rearrangement proceeds under mild conditions and often gives high yields. beilstein-journals.orgrsc.org The general mechanism involves the transformation of a quinoxalinone into a benzimidazole carboxylic acid derivative, which can then be further manipulated. rsc.org This methodology allows for the transfer of substituents from the quinoxaline (B1680401) ring to the resulting benzimidazole scaffold, offering a strategic advantage for synthesizing complex derivatives that might be inaccessible through classical Phillips–Ladenburg or Weidenhagen reactions. nih.gov

Another critical transformation related directly to the target molecule is the rearrangement of the 2-alkoxy group itself. It has been reported that 2-alkoxybenzimidazoles can undergo rearrangement to form N-alkyl-benzimidazol-2-one derivatives. researchgate.net This reaction, analogous to the Dimroth rearrangement, typically involves thermal or base-catalyzed conditions where the alkyl group from the alkoxy moiety migrates to one of the ring nitrogens. For this compound, this could potentially lead to the formation of 1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, although the presence of the N-1 methyl group might influence the reaction pathway. This reactivity highlights a potential instability of the 2-alkoxy linkage under certain conditions.

Kinetic and Thermodynamic Analyses of Benzimidazole Synthesis and Derivatization

The synthesis and reactivity of benzimidazoles are governed by kinetic and thermodynamic factors. The formation of the aromatic benzimidazole ring is a thermodynamically favorable process, which drives the cyclization reaction.

Thermodynamic Aspects: The basicity of the benzimidazole ring, a key thermodynamic parameter, is quantified by the pKa of its conjugate acid. The pKa of unsubstituted benzimidazole is approximately 5.6, indicating it is a weak base. acs.org Substituents significantly alter this value. Electron-donating groups, such as alkyl and alkoxy groups, increase the electron density on the N-3 nitrogen, thereby increasing its basicity and pKa. Conversely, electron-withdrawing groups decrease basicity. For this compound, both the N-1 methyl and the C-2 ethoxy groups are electron-donating, so its pKa is expected to be higher than that of unsubstituted benzimidazole. Thermodynamic pKa values for several benzimidazole derivatives have been determined, illustrating these substituent effects (Table 2). acs.orgnih.gov

| Compound | pKa | Reference |

|---|---|---|

| Benzimidazole | 5.56 | acs.org |

| 2-Methylbenzimidazole (B154957) | 6.17 | acs.org |

| 5,6-Dimethylbenzimidazole (B1208971) | 6.05 | acs.org |

| 5-Nitrobenzimidazole | 3.48 | acs.org |

| 2-Phenylbenzimidazole | 5.20 | acs.org |

Kinetic Aspects: The rate of benzimidazole formation via condensation is often dependent on the rate of the cyclodehydration step. organic-chemistry.org Catalysts, such as mineral acids (HCl) or solid acids (zeolites), are frequently employed to accelerate the reaction by protonating the carbonyl oxygen of the intermediate, making it more electrophilic and lowering the activation energy for the intramolecular nucleophilic attack. rsc.org Kinetic studies of related reactions are often performed using techniques like UV-Vis spectrophotometry to monitor the formation of the conjugated benzimidazole product over time. doubtnut.com The rate law for such reactions can be complex, but they often show a dependence on the concentration of the diamine, the carbonyl compound, and the catalyst.

The Curtin–Hammett principle can be applied to understand product distributions in cases where equilibrating intermediates lead to different products. For instance, in a dynamic library of imines formed from anilines and aldehydes, the component that undergoes the fastest irreversible oxidation to a benzimidazole will be the major product, even if it is a minor component in the initial equilibrium. acs.org This highlights that kinetic control is a crucial factor in the synthesis of specific benzimidazole derivatives.

| Experiment | [A] (mol L⁻¹) | [B] (mol L⁻¹) | Initial Rate (mol L⁻¹ min⁻¹) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 6.0 x 10⁻³ |

| 2 | 0.3 | 0.2 | 7.2 x 10⁻² |

| 3 | 0.3 | 0.4 | 2.88 x 10⁻¹ |

| 4 | 0.4 | 0.1 | 2.40 x 10⁻² |

| This table shows hypothetical kinetic data to illustrate how rate laws (in this case, Rate = k[A][B]²) and rate constants are determined experimentally for multi-component reactions, similar to those in benzimidazole synthesis. doubtnut.com |

Density Functional Theory (DFT) Applications in Benzimidazole Molecular Research

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of benzimidazole derivatives to understand their structure, reactivity, and spectroscopic properties. DFT calculations are instrumental in predicting molecular properties and have been shown to correlate well with experimental data for various benzimidazole compounds. Current time information in Berlin, DE.researchgate.net

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For benzimidazole analogues, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The optimized geometry is crucial for understanding the molecule's steric and electronic properties.

In the case of this compound, conformational analysis would focus on the orientation of the ethoxy group at the 2-position and the methyl group at the 1-position relative to the benzimidazole core. The rotation around the C2-O and N1-CH3 bonds would be investigated to identify the most stable conformer. For similar 1-alkyl-2-methylbenzimidazoles, theoretical calculations have shown that the alkyl substitution can lead to slight shifts in the out-of-plane bending modes of the benzene and imidazole rings. researchgate.net

A hypothetical representation of key optimized geometrical parameters for this compound, based on typical values for related structures, is presented below.

| Parameter | Predicted Value (Angstrom/Degree) |

| C2-N1 Bond Length | ~1.38 Å |

| C2-N3 Bond Length | ~1.32 Å |

| C2-O Bond Length | ~1.36 Å |

| N1-C7a Bond Length | ~1.39 Å |

| C-O-C Bond Angle | ~118° |

| C-N1-C (imidazole ring) | ~108° |

| Dihedral Angle (Benzene-Imidazole) | <1° |

| Note: These are representative values and would require specific DFT calculations for precise determination. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. rsc.org

For benzimidazole derivatives, the HOMO is typically distributed over the entire molecule, with significant contributions from the benzene and imidazole rings, indicating the regions of nucleophilicity. The LUMO is also generally delocalized over the aromatic system and indicates potential sites for nucleophilic attack. researchgate.net In 2-alkoxy substituted benzimidazoles, the oxygen atom of the alkoxy group can also contribute to the HOMO, influencing the molecule's electron-donating ability.

The HOMO-LUMO gap for benzimidazole analogues typically falls in the range of 4-6 eV, depending on the substituents. A smaller gap suggests higher reactivity and lower stability.

| Molecular Orbital | Typical Energy (eV) | Description |

| HOMO | -6.0 to -5.0 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -1.0 to 0.0 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Note: These are typical energy ranges for benzimidazole derivatives and can vary based on the specific substituents and the level of theory used in the calculation. |

Quantum chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netmdpi.comfrontiersin.org

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S) : The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons from the environment. scielo.org.mx

These descriptors are calculated using the energies of the HOMO and LUMO. For benzimidazole derivatives, these parameters are used to predict their reactivity in various chemical processes. For instance, a lower chemical hardness and higher electrophilicity index would suggest a greater propensity for the molecule to act as an electrophile.

| Reactivity Descriptor | Formula | Typical Value Range for Benzimidazole Analogues |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.0 - 4.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 - 2.5 eV |

| Chemical Softness (S) | 1/η | 0.4 - 0.5 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | 1.8 - 3.2 eV |

| Note: The values are estimates based on typical HOMO and LUMO energies for benzimidazole derivatives. |

Molecular Dynamics (MD) Simulations for Benzimidazole Systems

Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. mdpi.comrug.nldovepress.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, study intermolecular interactions, and predict macroscopic properties.

For benzimidazole systems, MD simulations are used to study their interactions with other molecules, such as solvents or biological macromolecules. nih.gov For example, simulations of benzimidazole derivatives with lipid bilayers can provide insights into their membrane permeability. nih.gov In the context of this compound, MD simulations could be employed to understand its solvation in different media, its aggregation behavior, and its potential to interact with biological targets. These simulations are particularly useful for understanding dynamic processes that are not accessible through static DFT calculations. nih.gov

Computational Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netresearchgate.net These predictions are valuable for confirming molecular structures and interpreting experimental spectra.

For ¹H and ¹³C NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants, which are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane). researchgate.netgithub.iofrontiersin.orgnih.govcolab.ws The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. For benzimidazole derivatives, calculated NMR chemical shifts generally show good agreement with experimental data. researchgate.net

For IR spectra, DFT calculations can predict the vibrational frequencies and intensities of the normal modes of a molecule. vscht.czresearchgate.net These theoretical spectra can aid in the assignment of experimental IR bands to specific molecular vibrations. For this compound, theoretical IR spectra would help identify the characteristic stretching and bending vibrations of the ethoxy and methyl groups, as well as the vibrations of the benzimidazole core.

| Spectroscopic Parameter | Computational Method | Predicted Value/Range |

| ¹H NMR Chemical Shift (CH₃) | GIAO-DFT | ~3.8 - 4.2 ppm |

| ¹H NMR Chemical Shift (OCH₂) | GIAO-DFT | ~4.4 - 4.8 ppm |

| ¹³C NMR Chemical Shift (C2) | GIAO-DFT | ~155 - 160 ppm |

| IR Frequency (C-O stretch) | DFT | ~1200 - 1250 cm⁻¹ |

| IR Frequency (C-H stretch, aromatic) | DFT | ~3000 - 3100 cm⁻¹ |

| Note: These are estimated values and would need to be confirmed by specific calculations for this compound. |

Theoretical Insights into Reaction Pathways and Transition States in Benzimidazole Chemistry

Computational chemistry provides a powerful means to investigate reaction mechanisms by mapping out the potential energy surface of a reaction. monash.edu This involves locating the transition states, which are the energy maxima along the reaction coordinate, and the intermediates. beilstein-journals.orgnih.gov By calculating the activation energies, which is the energy difference between the reactants and the transition state, the feasibility and kinetics of a reaction can be predicted.

For the synthesis of 2-alkoxybenzimidazoles, theoretical studies can elucidate the mechanism of the reaction, for example, the nucleophilic substitution at the 2-position of the benzimidazole ring. sit.edu.cn DFT calculations can be used to model the structures of the reactants, intermediates, transition states, and products, providing a detailed understanding of the reaction pathway. For instance, in the alkylation of benzimidazoles, theoretical studies have been used to predict the regioselectivity of the reaction. researchgate.net Such studies on this compound could provide valuable information for optimizing its synthesis and understanding its reactivity in subsequent chemical transformations.

Chemical Transformations and Functionalization of 2 Ethoxy 1 Methylbenzimidazole Scaffolds

Functionalization at the Benzimidazole (B57391) Nitrogen Atoms (N1, N3)

Alkylation of the benzimidazole nitrogens is a common strategy. In asymmetrically substituted benzimidazoles, alkylation can lead to a mixture of N1 and N3 regioisomers. Studies on the alkylation of 2-substituted benzimidazoles have shown that the regioselectivity is influenced by steric and electronic factors, as well as the reaction conditions. For instance, the alkylation of various 2-substituted-4-methylbenzimidazoles, including the 2-ethoxy derivative, has been investigated, revealing that the ratio of N1 to N3 alkylation products can be controlled to some extent. acs.org The reaction of 2-methylbenzimidazole (B154957) with benzyl (B1604629) halides, for example, proceeds via an SN2 mechanism to yield 1-benzyl-2-methylbenzimidazole (B8804087) derivatives. youtube.com

A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized to improve lipophilicity, a key factor for drug penetration through biological membranes. frontiersin.org These syntheses highlight the general applicability of N-alkylation reactions for modifying the benzimidazole core. frontiersin.org In some synthetic strategies, a competition between functionalization at the N1 and C2 positions has been observed, underscoring the need for careful control of reaction conditions to achieve the desired isomer. washington.edu

| Reaction Type | Reagents & Conditions | Products | Key Findings | Reference |

| N-Alkylation | Alkyl halides (e.g., Benzyl chloride), Base (e.g., K2CO3) | N1 and/or N3-alkylated benzimidazoles | Regioselectivity depends on substituents and reaction conditions. | acs.orgyoutube.com |

| N-Alkylation | Alkyl chains (C1 to C7) | N-alkylated-2-(phenyl)-1H-benzimidazoles | Increased lipophilicity with longer alkyl chains. | frontiersin.org |

Functionalization at the C2 Position of the Benzimidazole Ring

The C2 position of the benzimidazole ring is another critical site for introducing molecular diversity due to its unique electronic character.

Direct C–H activation has become a predominant approach for the functionalization of the C2 position, avoiding the need for pre-functionalized starting materials. acs.org This strategy involves the cleavage of the C2-H bond and the subsequent formation of a new carbon-carbon or carbon-heteroatom bond. nih.gov Catalytic systems based on transition metals like palladium, rhodium, nickel, and cobalt are often employed for this purpose. acs.org

While specific examples detailing the C-H activation of 2-ethoxy-1-methylbenzimidazole are not abundant, the general methodology is well-established for the benzimidazole scaffold. acs.org For instance, palladium-catalyzed C-2 arylation with aryl chlorides has been demonstrated. acs.org Nickel-based catalysts have also been shown to be effective in domino C–H/C–O activation reactions, allowing for the coupling of benzimidazoles with a broad range of phenols and enols. acs.org These methods highlight the potential for direct modification of the C2 position.

| Catalyst System | Coupling Partner | Reaction Type | Significance | Reference |

| Palladium (Pd) | Aryl chlorides | C-2 Arylation | Direct formation of C-C bonds at the C2 position. | acs.org |

| Nickel (Ni) | Phenols, Enols | Domino C–H/C–O Activation | Expands the scope of accessible C2-functionalized benzimidazoles. | acs.org |

| Rhodium (Rh) | Alkenes | Branched Alkylation | Provides access to complex alkylated products. | acs.org |

Nucleophilic displacement at the C2 position typically requires the presence of a suitable leaving group, such as a halogen. The synthesis of 2-alkoxybenzimidazoles, for example, can be achieved through the reaction of sodium alkoxides with 2-chloro-1-isopropenylbenzimidazole, followed by oxidative removal of the isopropenyl group. rsc.org This demonstrates that an alkoxy group can be introduced at C2 via nucleophilic substitution.

Conversely, while the ethoxy group itself is not a typical leaving group under standard conditions, transformations that activate the C2 position can facilitate reactions with nucleophiles. A copper-hydride catalyzed method has been developed for the C2-allylation of benzimidazoles using 1,3-dienes as nucleophile precursors. core.ac.uk This reaction proceeds with high stereoselectivity and demonstrates a reversal of the inherent selectivity that often favors N-allylation. core.ac.uk Although this specific example involves an N-activated benzimidazole, it showcases the feasibility of introducing nucleophiles at the C2 position.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety of Benzimidazole

The benzene part of the benzimidazole scaffold can undergo electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The outcome of these reactions is governed by the directing effects of the fused imidazole (B134444) ring and any existing substituents. chemistrysteps.comlibretexts.org

| Reaction | Reagents | Typical Positions of Substitution | Governing Principle | Reference |

| Halogenation | X₂, FeX₃ (X=Cl, Br) | C4, C5, C6, C7 | Activating effect of the fused imidazole ring. | chemistrysteps.com |

| Nitration | HNO₃, H₂SO₄ | C4, C5, C6, C7 | Formation of a nitronium ion (NO₂⁺) electrophile. | libretexts.org |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C4, C5, C6, C7 | Introduction of an acyl group. | libretexts.org |

Derivatization and Transformations of the Ethoxy Side Chain

The 2-ethoxy side chain offers another handle for chemical modification, primarily through ether cleavage reactions. Ethers are generally stable but can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comwikipedia.org The reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2 depending on the structure of the ether. pressbooks.pub

For this compound, cleavage with a strong acid like HI would protonate the ether oxygen, making it a good leaving group (ethanol). The iodide ion would then attack the ethyl group in an SN2 fashion, leading to the formation of 2-hydroxy-1-methylbenzimidazole (the keto tautomer, 1-methylbenzimidazol-2-one) and iodoethane. libretexts.org

Metabolic pathways can also lead to the transformation of the ethoxy group. Cytochrome P450 enzymes can catalyze O-dealkylation reactions. washington.edu This process involves hydroxylation of the carbon adjacent to the oxygen, forming an unstable hemiacetal intermediate which then decomposes to an alcohol (in this case, 2-hydroxy-1-methylbenzimidazole) and a carbonyl compound (acetaldehyde). frontiersin.orgwashington.edu Indeed, O-demethylation has been identified as a major metabolic pathway for a similar 2-ethoxybenzimidazole derivative in rat liver microsomes. acs.org

| Transformation | Reagents/Conditions | Products | Mechanism | Reference |

| Acidic Ether Cleavage | Strong acid (e.g., HI, HBr) | 2-Hydroxy-1-methylbenzimidazole, Ethyl halide | SN2 Nucleophilic Substitution | wikipedia.orgpressbooks.pub |

| Metabolic O-Dealkylation | Cytochrome P450 enzymes | 2-Hydroxy-1-methylbenzimidazole, Acetaldehyde | Enzymatic hydroxylation followed by hemiacetal decomposition. | washington.eduacs.org |

Advanced Spectroscopic and Analytical Characterization Techniques for Benzimidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Ethoxy-1-methylbenzimidazole in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of closely related benzimidazole (B57391) structures and the known effects of substituents. rsc.orgiucr.org

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzimidazole ring system, the N-methyl group, and the ethoxy group. The four aromatic protons (H-4, H-5, H-6, and H-7) would typically appear in the downfield region, approximately between 7.0 and 7.8 ppm. Their specific shifts and coupling patterns depend on their relative positions. The N-methyl protons are expected as a sharp singlet further upfield, likely around 3.7-3.8 ppm. rsc.org The ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a characteristic ethyl group pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The benzimidazole ring carbons would resonate in the aromatic region (approximately 109-152 ppm). The C-2 carbon, being bonded to two nitrogen atoms and an oxygen atom, is expected to be the most downfield of the ring carbons, potentially around 150-153 ppm. rsc.org The carbons of the ethoxy and N-methyl groups would appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds and general NMR principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.7 (s, 3H) | ~30 |

| O-CH₂-CH₃ | ~4.4 (q, 2H) | ~65 |

| O-CH₂-CH₃ | ~1.4 (t, 3H) | ~15 |

| Aromatic-H | ~7.2-7.8 (m, 4H) | - |

| C-2 | - | ~152 |

| C-3a | - | ~142 |

| C-4 | - | ~122 |

| C-5 | - | ~123 |

| C-6 | - | ~119 |

| C-7 | - | ~109 |

| C-7a | - | ~136 |

s = singlet, t = triplet, q = quartet, m = multiplet

For unambiguous assignment of the proton and carbon signals, especially in more complex benzimidazole derivatives, two-dimensional (2D) NMR techniques are employed.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. In this compound, COSY would be instrumental in tracing the connectivity of the aromatic protons on the benzene (B151609) ring and confirming the ethyl group by showing the correlation between the methylene quartet and the methyl triplet.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals of the N-methyl, ethoxy, and aromatic groups to their corresponding carbon signals.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C-2, C-3a, and C-7a in the benzimidazole ring, by observing their long-range correlations with nearby protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the various bond vibrations within the molecule. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethoxy groups would be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the C=N bond within the imidazole (B134444) ring and the C=C bonds of the benzene ring are expected in the 1450-1620 cm⁻¹ region.

C-O stretching: A strong absorption band corresponding to the C-O-C stretching of the ethoxy group is anticipated in the 1200-1250 cm⁻¹ range. researchgate.net

Aromatic C-H bending: Out-of-plane C-H bending vibrations for the substituted benzene ring would appear in the 700-900 cm⁻¹ region, providing clues about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. mst.or.jp It would be useful for confirming the vibrations of the benzimidazole core and the carbon backbone of the substituents. The aromatic ring vibrations are typically strong in Raman spectra.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 | 2850-3000 |

| C=N / C=C stretch (ring) | 1450-1620 | 1450-1620 |

| C-O-C stretch | 1200-1250 | Weak or inactive |

| Aromatic C-H out-of-plane bend | 700-900 | 700-900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₂N₂O), the exact molecular weight is 176.0950 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 176. The fragmentation pattern would likely involve the following key steps:

Loss of an ethyl radical (•C₂H₅) from the ethoxy group, leading to a fragment at m/z = 147.

Loss of an ethoxy radical (•OC₂H₅) to give a fragment at m/z = 131.

Cleavage of the N-methyl group (•CH₃), resulting in a fragment at m/z = 161.

Fragmentation of the benzimidazole ring system, which can lead to various smaller charged species.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 176 | [M]⁺ |

| 161 | [M - CH₃]⁺ |

| 147 | [M - C₂H₅]⁺ |

| 131 | [M - OC₂H₅]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. caltech.edu This technique would yield accurate bond lengths, bond angles, and intermolecular interactions in the solid state. Although no crystal structure for this compound has been reported in the Cambridge Crystallographic Data Centre (CCDC) as of this writing, such a study would confirm the planarity of the benzimidazole ring system and reveal the conformation of the ethoxy and methyl substituents relative to the ring. It would also provide insight into the crystal packing and any non-covalent interactions, such as π-π stacking or C-H···N hydrogen bonds, that govern the solid-state architecture. researchgate.netnih.gov

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product.

Gas Chromatography (GC): For a volatile and thermally stable compound like this compound, GC is an excellent method for purity analysis. Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can separate the target compound from any impurities and provide quantitative purity data.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of organic compounds. researchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be suitable for determining the purity of this compound. nih.gov This method is particularly valuable for analyzing non-volatile impurities that may not be detectable by GC.

Future Directions and Emerging Research Areas in 2 Ethoxy 1 Methylbenzimidazole Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity, Atom Economy, and Sustainability

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often resource-intensive and generate significant waste. The future of 2-Ethoxy-1-methylbenzimidazole synthesis lies in the development of greener, more efficient, and highly selective methodologies.

Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a critical metric in sustainable synthesis. cnr.it Future synthetic strategies for this compound will likely focus on addition and cyclization reactions that inherently have high atom economy, avoiding the use of protecting groups and minimizing the formation of byproducts. smolecule.com

The use of environmentally benign and recyclable catalysts is another cornerstone of sustainable chemistry. dntb.gov.uaingentaconnect.com Research into the synthesis of benzimidazoles has explored a variety of catalytic systems, including the use of p-toluenesulfonic acid in grinding methods and nano-indium oxide in aqueous media. researchgate.net For the preparation of 2-alkoxybenzimidazoles specifically, copper-catalyzed reactions with ultrasound assistance have shown promise. eurekaselect.comresearchgate.net The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a particularly active area of research. researchgate.net

| Synthetic Approach | Key Features | Sustainability Aspect |

| One-Pot Tandem Reactions | Multiple reaction steps in a single vessel. | Reduced solvent usage, energy consumption, and waste. |

| High Atom Economy Reactions | Maximizes incorporation of reactant atoms into the final product. | Minimizes byproducts and improves resource efficiency. |

| Green Catalysis | Use of non-toxic, recyclable catalysts. | Reduces environmental pollution and promotes a circular economy. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. | Shorter reaction times and often improved yields. |

| Solvent-Free Reactions | Reactions conducted without a solvent or in green solvents (e.g., water). | Eliminates the use and disposal of volatile organic compounds. |

Exploration of Undiscovered Catalytic Applications and Catalyst Design

While benzimidazole derivatives are well-known for their biological activities, their potential as catalysts and ligands in catalysis is a burgeoning field of investigation. The unique electronic properties of the benzimidazole ring, including its ability to act as both a σ-donor and a π-acceptor, make it an attractive scaffold for the design of novel catalysts. uit.no

The nitrogen atoms in the benzimidazole ring can coordinate with a wide range of metal centers, forming stable complexes that can catalyze various organic transformations. researchgate.net Future research will likely explore the use of this compound and its derivatives as ligands in transition metal catalysis, potentially for cross-coupling reactions, hydrogenations, and oxidations. The substituents at the 1- and 2-positions (methyl and ethoxy, respectively) can be systematically varied to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts are a powerful class of organocatalysts. The future may see the development of NHCs from 2-Ethoxy-1-methylbenzimidazolium salts, which could offer unique reactivity profiles in various catalytic cycles. Furthermore, the benzimidazole scaffold itself can participate in organocatalysis, for instance, in promoting aldol (B89426) reactions. prepchem.com

| Catalyst Type | Potential Applications | Design Considerations for this compound |

| Metal-Benzimidazole Complexes | Cross-coupling, hydrogenation, oxidation, polymerization. | Tuning of electronic and steric properties via modification of substituents. |

| Benzimidazole-Derived NHCs | Organocatalysis (e.g., benzoin (B196080) condensation, Stetter reaction). | Synthesis of the corresponding benzimidazolium salt precursor. |

| Benzimidazole Organocatalysts | Asymmetric synthesis, aldol and Michael additions. | Exploration of the inherent Lewis basicity and hydrogen bonding capabilities. |

Integration of Advanced Computational Modeling for Predictive Understanding of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of molecules. benthamdirect.comdntb.gov.uaresearchgate.net For 1,2-disubstituted benzimidazoles, DFT studies have been employed to analyze their molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), and reactivity descriptors. nih.gov

Future research will undoubtedly leverage advanced computational models to gain a deeper, predictive understanding of this compound's behavior. These models can be used to:

Predict Reaction Outcomes: By simulating reaction pathways and transition states, computational models can help in predicting the feasibility and selectivity of new synthetic routes.

Design Novel Catalysts: Computational screening can identify promising catalyst structures based on this compound before they are synthesized in the lab, accelerating the discovery process.

Elucidate Reaction Mechanisms: DFT and other methods can provide detailed insights into the step-by-step mechanisms of reactions involving this compound, which is crucial for optimizing reaction conditions.

Correlate Structure with Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their catalytic or material properties. mdpi.com

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reactivity indices. |

| Molecular Dynamics (MD) Simulations | Study of conformational changes and interactions with other molecules over time. |

| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Development of predictive models for biological activity or material properties. |

Interdisciplinary Research at the Interface of Benzimidazole Chemistry and Materials Science

The unique properties of the benzimidazole ring system make it a valuable component in the design of advanced functional materials. ijarsct.co.in The intersection of this compound chemistry with materials science is a promising area for future exploration.

Benzimidazole-based polymers are known for their high thermal stability and mechanical strength. mdpi.com Incorporating this compound into polymer backbones could lead to materials with tailored properties for applications such as high-performance membranes for separations or fuel cells. The ethoxy group could potentially influence the polymer's solubility and processing characteristics.

In the realm of electronics, benzimidazole derivatives are being investigated for use in organic light-emitting diodes (OLEDs) as host materials or emitters, and in perovskite solar cells as hole-transporting materials. acs.orgresearchgate.net The specific electronic properties imparted by the ethoxy and methyl groups in this compound could be harnessed to develop new materials for these applications. For instance, a series of 1-methyl-1H-benzimidazole-based compounds have been prepared and shown to exhibit liquid crystalline properties, with the methyl substitution disrupting intermolecular hydrogen bonding and lowering melting points. researchgate.net

Furthermore, the ability of benzimidazoles to coordinate with metal ions makes them suitable for the construction of metal-organic frameworks (MOFs). These porous materials have potential applications in gas storage, separation, and catalysis. The functional groups on the this compound ligand could be used to tune the pore size and chemical environment within the MOF.

| Material Class | Potential Application of this compound |

| Polymers | High-performance membranes, thermally stable plastics. |

| Organic Electronics | Organic light-emitting diodes (OLEDs), solar cells. |

| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis. |

| Liquid Crystals | Display technologies, sensors. |

Q & A

Basic: What are the optimal synthetic routes for 2-Ethoxy-1-methylbenzimidazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis of this compound typically involves cyclization of substituted o-phenylenediamine derivatives. A classic approach (Phillips, 1928) uses acid-catalyzed cyclization of o-phenylenediamine with ethylating agents under reflux . Modern adaptations include green chemistry methods, such as cyclization using CO₂ and H₂ as catalysts, which minimize hazardous byproducts . For example, in a methoxy-substituted analog ( ), potassium carbonate and sodium methoxide in methanol/ethyl acetate achieved 75% yield through stepwise neutralization and solvent extraction. Optimization tips:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : Anhydrous MgCl₂ or H₂O-tolerant bases improve regioselectivity .

- Purification : Sequential extraction and crystallization ensure >95% purity .

Basic: How can this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., ethoxy protons at δ 1.2–1.4 ppm, methyl groups at δ 2.5–3.0 ppm) .

- IR Spectroscopy : Stretching vibrations for C-O (ethoxy, ~1100 cm⁻¹) and benzimidazole rings (C=N, ~1600 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves crystal packing and bond angles. For example, a methoxy analog () showed a dihedral angle of 12.3° between benzimidazole and aryl rings, influencing solubility .

Advanced: How does the electronic structure of this compound influence its reactivity in further functionalization?

Methodological Answer:

Density-functional theory (DFT) calculations reveal ethoxy and methyl groups donate electron density to the benzimidazole core, activating the C2 position for electrophilic substitution. Key findings:

- HOMO-LUMO Gaps : Ethoxy groups lower the LUMO energy (~3.2 eV), enhancing nucleophilic reactivity .

- Charge Distribution : NBO analysis shows methyl groups increase electron density at N1, favoring alkylation or acylation at C2 .

- Solvent Effects : Polarizable continuum models (PCM) predict higher reactivity in acetonitrile due to stabilization of transition states .

Advanced: What strategies mitigate byproduct formation during benzimidazole cyclization?

Methodological Answer:

Byproducts like uncyclized amines or dimerized intermediates arise from incomplete reactions or overalkylation. Mitigation strategies:

- Stepwise Neutralization : In methoxy analogs ( ), gradual acid addition prevents sudden pH drops that trigger polymerization .

- Catalytic H₂ : Reduces oxidative byproducts (e.g., quinones) during CO₂-mediated cyclization .

- Temperature Control : Maintaining 60–80°C minimizes thermal degradation of intermediates .

Advanced: How can researchers evaluate the pharmacological mechanisms of this compound derivatives?

Methodological Answer:

- In Silico Docking : Molecular docking (e.g., AutoDock Vina) identifies binding poses to targets like kinases or DNA topoisomerases. For a thiazole-benzimidazole hybrid (), docking scores (−9.2 kcal/mol) suggested strong ATP-binding site interactions .

- In Vitro Assays :

- Antimicrobial : MIC tests against S. aureus (≤8 µg/mL) correlate with ethoxy group hydrophobicity .

- Anticancer : MTT assays on HeLa cells (IC₅₀ ~12 µM) link activity to apoptosis via caspase-3 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.